molecular formula C30H56N4O8 B13676419 Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Cat. No.: B13676419
M. Wt: 600.8 g/mol
InChI Key: UKJZYJSSLSOQEL-UHFFFAOYSA-N
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Description

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a macrocyclic compound featuring a 12-membered tetraazacyclododecane core modified with three tert-butoxy oxoethyl groups and an ethyl acetate moiety. This structure is designed to act as a chelating agent for metal ions, particularly in biomedical imaging applications. The tert-butyl ester groups enhance solubility and stability during synthesis, while the ethyl ester may serve as a protective group or functional handle for further derivatization . Its molecular formula is C28H52N4O8, with a molecular weight of 572.73 g/mol .

Properties

Molecular Formula

C30H56N4O8

Molecular Weight

600.8 g/mol

IUPAC Name

ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C30H56N4O8/c1-11-39-24(35)20-31-12-14-32(21-25(36)40-28(2,3)4)16-18-34(23-27(38)42-30(8,9)10)19-17-33(15-13-31)22-26(37)41-29(5,6)7/h11-23H2,1-10H3

InChI Key

UKJZYJSSLSOQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Tris-Alkylation of Cyclen with Alkyl Bromoacetates

  • Reagents and Conditions:

    • Starting material: 1,4,7,10-tetrazacyclododecane (cyclen)
    • Alkylating agent: tert-butyl bromoacetate or 2-methylpropan-2-yl bromoacetate derivatives
    • Base: Triethylamine or sodium bicarbonate
    • Solvent: Aprotic solvents such as chloroform, dimethylformamide (DMF), or polar protic solvents like methanol
    • Temperature: Room temperature (298 K)
    • Atmosphere: Inert (argon) to prevent oxidation or side reactions
  • Procedure:

    • The alkylating agent is added dropwise to a stirred solution of cyclen and base in the chosen solvent.
    • Reaction times vary from 16 to 60 hours depending on conditions and scale.
    • The reaction is monitored for completion by yield of tris-substituted product versus di- and tetra-substituted byproducts.
    • Purification typically involves extraction and chromatographic steps to isolate the pure tris-substituted compound.
  • Example:

    • In one reported procedure, 3.3 equivalents of tert-butyl bromoacetate (773 mg, 7.6 mmol) were added dropwise to a mixture of cyclen (400 mg, 2.32 mmol) and 10 equivalents of triethylamine (2.3 g, 23.2 mmol) in 40 mL anhydrous chloroform under argon over 30 minutes. The reaction was allowed to proceed at room temperature for 16–20 hours, yielding the tris-substituted product in high purity without harsh conditions or special reagents.

Alternative Base and Solvent Systems

  • Sodium bicarbonate in acetonitrile has been used as a milder base and solvent system for similar alkylations, although yields tend to be lower (42–54%) and more suited for small-scale syntheses.
  • Dimethylacetamide with sodium acetate as base has also been employed, but with longer reaction times (up to 19 days) and moderate yields (~56–73%).

Conversion to Free Base and Characterization

  • The tris-substituted products are often isolated as hydrobromide or hydrochloride salts.
  • Conversion to the free base is achieved by neutralization with base and extraction.
  • Both the salts and free bases have been characterized by spectroscopic methods (NMR, IR) and X-ray crystallography, confirming the structure and purity.
  • The free base form is particularly important for subsequent functionalization or metal complexation.

Challenges and Optimization

  • Controlling the degree of alkylation to avoid di- or tetra-substituted byproducts is critical.
  • Reaction concentration, equivalents of alkylating agent, and reaction time strongly influence the yield and selectivity.
  • Aprotic solvents such as chloroform and DMF favor better yields and cleaner products.
  • Use of triethylamine as a base facilitates complete reaction and easy removal of byproducts.
  • The bulky alkoxy protecting groups stabilize the intermediate and final products, enabling easier purification.

Summary Table of Preparation Conditions and Yields

Method No. Alkylating Agent Base Solvent Temp (K) Reaction Time Yield (%) Notes
1 tert-butyl bromoacetate Triethylamine Chloroform 298 16–20 h 65–80 Dropwise addition, inert atmosphere
2 tert-butyl bromoacetate Sodium bicarbonate Acetonitrile 298 Several hours 42–54 Simpler, small scale
3 tert-butyl bromoacetate Sodium acetate Dimethylacetamide 298 Up to 19 days 56–73 Longer reaction, chromatographic step
4 2-methylpropan-2-yl bromoacetate Triethylamine Chloroform 298 16–20 h Not explicitly reported Analogous procedure to tert-butyl derivatives

Research Findings and Literature Insights

  • The synthesis of tris-substituted cyclen derivatives with bulky ester groups is well-established but requires optimization for scale and purity.
  • Recent studies emphasize the importance of mild conditions and avoidance of chromatographic purification for industrial scalability.
  • X-ray crystallographic analyses confirm the expected macrocyclic conformations and substitution patterns, supporting the reliability of the synthetic methods.
  • The prepared intermediates serve as crucial building blocks for gadolinium chelates with enhanced MRI contrast properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate involves its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to effectively coordinate with metal ions, thereby stabilizing them and enhancing their reactivity. This property is particularly useful in applications such as catalysis and imaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of tetraazacyclododecane derivatives, which are widely used in metal chelation for diagnostics and therapeutics. Key structural analogs and their comparative properties are outlined below:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application
Ethyl 2-[4,7,10-tris(tert-butoxy oxoethyl)-tetraazacyclododecane-1-yl]acetate C28H52N4O8 572.73 3 tert-butyl esters, ethyl acetate Metal chelation, imaging probes
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A) C14H24N4O6 344.36 3 acetic acid groups MRI contrast agents (e.g., Gadolinium complexes)
2-(4,7,10-Tris(2-(tert-butoxy)-2-oxoethyl)-tetraazacyclododecane-1-yl)acetic acid C28H52N4O8 572.73 3 tert-butyl esters, free carboxylic acid Intermediate for acid-sensitive linkers
Gallium-(III)-DO3A derivative ([natGa]11) C26H42GaN4O8 ~630 3 acetic acid groups, PEG-azide linker PET tracers for bacterial infection imaging

Key Observations:

Chelation Capacity : The ethyl ester compound lacks free carboxylic acid groups (unlike DO3A), which reduces its immediate metal-binding capacity. However, the tert-butyl esters can hydrolyze under acidic conditions to generate active chelating sites, enabling controlled metal complexation .

Stability : Tert-butyl esters confer superior stability in neutral or basic conditions compared to ethyl esters or free acids. This contrasts with DO3A derivatives, which require immediate metal binding to prevent decomposition .

Applications : Unlike DO3A-based MRI agents (e.g., Gadoteridol), which exhibit high relaxivity (~4.3 mM⁻¹s⁻¹ at 1.5 T), the ethyl ester compound’s tert-butyl groups may reduce relaxivity due to steric hindrance. However, its hydrolyzed form could mimic DO3A’s performance .

Research Findings

  • Imaging Applications : In , a related Ga(III)-DO3A complex demonstrated efficacy as a PET tracer, achieving high bacterial targeting. The ethyl ester compound’s hydrolyzed form could similarly bind Ga³⁺ or Gd³⁺ but may require optimized conditions for in vivo stability .
  • Contradictions: While tert-butyl esters are acid-labile (useful for triggered release), notes that bulky substituents can reduce relaxivity in MRI agents. This trade-off must be balanced in applications requiring both stability and imaging efficiency .

Biological Activity

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a complex organic compound derived from the macrocyclic compound 1,4,7,10-tetraazacyclododecane. This compound exhibits a range of biological activities and applications in scientific research and medicine.

PropertyValue
Molecular Formula C30H56N4O8
Molecular Weight 600.8 g/mol
IUPAC Name This compound
InChI Key UKJZYJSSLSOQEL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. This property enhances its reactivity and stability in various biological systems. The macrocyclic structure allows for effective coordination with metal ions, which is crucial in applications such as catalysis and imaging.

Applications in Research

This compound has been utilized in several areas of scientific research:

  • Coordination Chemistry : It serves as a ligand to form stable complexes with various metal ions.
  • Drug Delivery Systems : The compound is investigated for its role in synthesizing peptide dendrimers that can be used for targeted drug delivery.
  • Imaging Agents : Its potential use as a contrast agent in magnetic resonance imaging (MRI) has been explored due to its biocompatibility and stability.

Case Studies and Research Findings

Research indicates that compounds similar to this compound have shown promising results in various studies:

Study 1: Metal Ion Coordination

A study demonstrated that the coordination of this compound with transition metals led to enhanced catalytic activity in organic transformations. The stability of the metal-ligand complex was crucial for the efficiency of the reactions involved.

Study 2: Drug Delivery

In another study focusing on drug delivery systems using dendritic polymers synthesized from this compound, researchers found significant improvements in the bioavailability and targeted delivery of therapeutic agents.

Study 3: MRI Contrast Agent

Research exploring its application as an MRI contrast agent highlighted its ability to enhance imaging quality due to its paramagnetic properties when coordinated with certain metal ions.

Safety and Toxicity

While the biological activity of this compound shows promise for various applications, safety assessments are crucial. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary before clinical applications.

Q & A

Basic: What are the established synthetic routes for this macrocyclic compound, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, including cyclen (1,4,7,10-tetraazacyclododecane) functionalization with tert-butyl ester-protected acetates. Key steps include:

  • Macrocyclic core preparation : Cyclen derivatives are functionalized via nucleophilic substitution using bromo- or mesyl-activated tert-butyl ester precursors in polar solvents (e.g., methanol) with base catalysis (e.g., K₂CO₃) .
  • Esterification : Ethyl acetate moieties are introduced via coupling reactions, requiring anhydrous conditions to prevent hydrolysis .
  • Purification : Column chromatography or HPLC is critical for isolating the product, with yields highly dependent on reaction time (12–48 hours) and temperature (25–60°C) .

Basic: How is this compound characterized using spectroscopic and analytical methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the macrocyclic structure and tert-butyl ester substituents. For example, tert-butyl protons appear as singlets at ~1.4 ppm, while ethylene linkages in the cyclen ring show multiplet patterns .
  • Mass Spectrometry : High-resolution LC/MS (e.g., ESI-MS) verifies molecular weight, with observed [M+H]⁺ peaks matching theoretical values .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against calculated values to confirm purity .

Advanced: How can researchers address discrepancies in NMR data during synthesis?

Discrepancies (e.g., unexpected splitting or shifts) often arise from:

  • Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid peak shifts .
  • Impurities : Recrystallize the product or employ gradient HPLC to remove byproducts (e.g., incomplete esterification intermediates) .
  • Dynamic processes : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the macrocycle .

Advanced: What strategies optimize the macrocyclization step to improve yield?

  • Catalyst screening : Transition metals (e.g., Zn²⁺) can template the cyclen ring formation, enhancing regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation .
  • Microwave-assisted synthesis : Shortens reaction time (e.g., 6 hours vs. 24 hours) and minimizes side reactions .

Basic: What structural analogs exist, and how do their functional groups differ?

Compound NameKey Structural DifferencesUnique Properties
Gd(DOTAla)Gadolinium chelate; lacks tert-butyl estersMRI contrast agent
2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acidCarboxylic acid instead of ethyl esterEnhanced water solubility

Advanced: How can the compound’s potential as an MRI contrast agent be evaluated?

  • Relaxivity studies : Measure proton relaxation rates (T₁/T₂) at varying magnetic field strengths to assess gadolinium-like efficacy .
  • Stability assays : Test metal-binding affinity (e.g., log K values) using potentiometric titrations under physiological pH .
  • In vivo imaging : Use radiolabeled analogs (e.g., ⁶⁸Ga-complexes) in murine models to track biodistribution .

Advanced: How can low yields in esterification steps be resolved?

  • Activation of carboxyl groups : Use coupling agents like DCC/DMAP to enhance reactivity of carboxylic acid intermediates .
  • Moisture control : Employ Schlenk-line techniques to exclude water, preventing tert-butyl ester hydrolysis .
  • Stepwise purification : Isolate intermediates after each esterification step via flash chromatography to minimize cumulative losses .

Basic: What key functional groups influence the compound’s reactivity?

  • Tert-butyl esters : Provide steric protection for the macrocycle, reducing undesired nucleophilic attacks .
  • Tetrazacyclododecane core : Facilitates metal chelation, relevant for catalytic or imaging applications .
  • Ethyl acetate terminus : Serves as a handle for further functionalization (e.g., bioconjugation) .

Advanced: What computational methods predict biological interactions of this compound?

  • Molecular docking : Simulate binding to target proteins (e.g., serum albumin) using software like AutoDock Vina .
  • MD simulations : Analyze macrocycle flexibility in aqueous environments to predict stability .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .

Advanced: How should researchers analyze contradictions between synthesis protocols in literature?

  • Systematic parameter variation : Compare yields under different conditions (e.g., K₂CO₃ vs. NaHCO₃ as bases) .
  • Reaction monitoring : Use in situ FTIR or TLC to track intermediate formation and identify rate-limiting steps .
  • Meta-analysis : Compile data from multiple studies to identify trends (e.g., optimal temperature ranges for esterification) .

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